Ethyl 4-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 447 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazo[2,1-b]thiazole derivatives have been studied for their wide range of biological properties . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Imidazo[2,1-b]thiazole derivatives have been shown to have various modes of action depending on their specific structures and targets . For instance, some derivatives have been found to stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Biochemical Pathways
For example, some derivatives have been found to modulate the immune system through T-cell activation and proliferation .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some imidazo[2,1-b]thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines .
Properties
IUPAC Name |
ethyl 4-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-2-29-21(28)25-11-9-24(10-12-25)19(27)8-7-17-14-30-20-23-18(13-26(17)20)15-3-5-16(22)6-4-15/h3-6,13-14H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHXLDQOIOEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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